An In-depth Technical Guide to 2,4,6-Trichloropyrimidine-5-carboxylic acid
An In-depth Technical Guide to 2,4,6-Trichloropyrimidine-5-carboxylic acid
CAS Number: 93416-51-4
Abstract
This technical guide provides a comprehensive overview of 2,4,6-Trichloropyrimidine-5-carboxylic acid, a key heterocyclic building block in synthetic and medicinal chemistry. The guide details its chemical and physical properties, outlines a probable synthetic pathway from readily available starting materials, and explores its reactivity, particularly in nucleophilic aromatic substitution reactions. Furthermore, this document discusses its potential applications in drug discovery and development, provides guidance on standard analytical methods for its characterization, and summarizes essential safety and handling protocols. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
2,4,6-Trichloropyrimidine-5-carboxylic acid, with the Chemical Abstracts Service (CAS) number 93416-51-4, is a highly functionalized pyrimidine derivative.[1][2] Its structure, featuring a reactive pyrimidine core substituted with three chlorine atoms and a carboxylic acid group, makes it a valuable intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the chlorine atoms and the pyrimidine ring enhances the susceptibility of the carbon atoms at positions 2, 4, and 6 to nucleophilic attack, while the carboxylic acid moiety at position 5 offers a versatile handle for further chemical modifications. This unique combination of reactive sites positions 2,4,6-Trichloropyrimidine-5-carboxylic acid as a compound of significant interest in the design and synthesis of novel therapeutic agents and other functional materials.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,4,6-Trichloropyrimidine-5-carboxylic acid is essential for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 93416-51-4 | [1][2] |
| Molecular Formula | C₅HCl₃N₂O₂ | [1][2] |
| Molecular Weight | 227.43 g/mol | [1][2] |
| Synonyms | 2,4,6-Trichloro-5-pyrimidinecarboxylic acid; 5-Pyrimidinecarboxylic acid, 2,4,6-trichloro- | [1][2] |
Further physical properties such as melting point, boiling point, and solubility are not consistently reported and should be determined empirically.
Synthesis and Mechanism
While a direct, detailed synthesis protocol for 2,4,6-Trichloropyrimidine-5-carboxylic acid is not extensively documented in publicly available literature, a highly probable and logical synthetic route can be inferred from the established synthesis of its aldehyde analogue, 2,4,6-trichloropyrimidine-5-carbaldehyde, followed by a standard oxidation reaction.
Plausible Synthetic Pathway
The proposed synthesis is a two-step process starting from barbituric acid.
Caption: Proposed two-step synthesis of 2,4,6-Trichloropyrimidine-5-carboxylic acid.
Step 1: Synthesis of 2,4,6-Trichloropyrimidine-5-carbaldehyde
The initial step involves the Vilsmeier-Haack reaction of barbituric acid. This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide, typically N,N-dimethylformamide (DMF), to introduce both the chloro and formyl groups to the pyrimidine ring.
Experimental Protocol:
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Reagent Preparation: In a well-ventilated fume hood, carefully add phosphorus oxychloride to N,N-dimethylformamide in a flask equipped with a reflux condenser and a stirring mechanism. The reaction is exothermic and should be cooled in an ice bath during the addition.
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Reaction: To the prepared Vilsmeier-Haack reagent, add barbituric acid portion-wise while maintaining a controlled temperature.
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Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete conversion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. The product, 2,4,6-trichloropyrimidine-5-carbaldehyde, will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.
Causality: The Vilsmeier-Haack reagent acts as an electrophile, attacking the electron-rich barbituric acid ring. The subsequent reaction with POCl₃ leads to the substitution of the hydroxyl groups with chlorine atoms, yielding the trichlorinated pyrimidine ring.
Step 2: Oxidation of 2,4,6-Trichloropyrimidine-5-carbaldehyde
The second step is the oxidation of the aldehyde group to a carboxylic acid. This is a standard transformation in organic synthesis, and several oxidizing agents can be employed.
Experimental Protocol:
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Dissolution: Dissolve the 2,4,6-trichloropyrimidine-5-carbaldehyde synthesized in the previous step in a suitable solvent such as acetone or a mixture of t-butanol and water.
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Oxidation: Add a solution of a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), dropwise to the stirred solution.[3] The reaction temperature should be carefully monitored.
-
Monitoring: The progress of the oxidation can be followed by TLC or by observing the disappearance of the characteristic purple color of permanganate.
-
Work-up: Once the reaction is complete, quench any excess oxidizing agent. For KMnO₄, this can be done by adding a small amount of sodium bisulfite. Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
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Isolation and Purification: Collect the precipitated 2,4,6-Trichloropyrimidine-5-carboxylic acid by filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent can be used for further purification.
Causality: The oxidizing agent selectively converts the aldehyde functional group to a carboxylic acid without affecting the chlorinated pyrimidine ring under controlled conditions. The choice of oxidant and reaction conditions is crucial to avoid side reactions.
Reactivity and Applications in Drug Development
The chemical reactivity of 2,4,6-Trichloropyrimidine-5-carboxylic acid is dominated by the three chlorine substituents on the pyrimidine ring, which are susceptible to nucleophilic aromatic substitution (SNAr).
Caption: Key reaction pathways for 2,4,6-Trichloropyrimidine-5-carboxylic acid.
The chlorine atoms at positions 4 and 6 are generally more reactive towards nucleophiles than the chlorine at position 2, due to the activating effect of the two adjacent nitrogen atoms. This differential reactivity allows for sequential and regioselective substitution, making this molecule an excellent scaffold for building diverse molecular libraries for drug screening.
Common nucleophiles used in reactions with halopyrimidines include amines, alcohols, and thiols. These reactions are fundamental to the synthesis of a wide range of biologically active compounds. The pyrimidine core is a common feature in many approved drugs, exhibiting a broad spectrum of pharmacological activities including anticancer, antiviral, and antimicrobial properties.
While specific applications of 2,4,6-Trichloropyrimidine-5-carboxylic acid in drug development are not widely reported in the public domain, its structural similarity to other trichloropyrimidines used in the synthesis of kinase inhibitors and other targeted therapies suggests its potential as a valuable starting material in medicinal chemistry programs. The carboxylic acid group can be converted to an amide, ester, or other functional groups, further expanding the possibilities for creating diverse chemical entities.
Analytical Characterization
The purity and identity of 2,4,6-Trichloropyrimidine-5-carboxylic acid should be confirmed using a combination of analytical techniques.
| Analytical Technique | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with a small amount of acid like formic or phosphoric acid).[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: A single singlet for the proton of the carboxylic acid, the chemical shift of which will be concentration and solvent dependent. ¹³C NMR: Resonances for the five carbon atoms of the pyrimidine ring and the carboxylic acid carbon. The chemical shifts will be influenced by the electronegative chlorine atoms. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (227.43 g/mol ), with a characteristic isotopic pattern due to the presence of three chlorine atoms. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the carboxylic acid, O-H stretching, and C-Cl bonds should be present. |
Self-Validating Protocol for HPLC Analysis:
-
Standard Preparation: Prepare a stock solution of 2,4,6-Trichloropyrimidine-5-carboxylic acid of known concentration in a suitable solvent (e.g., acetonitrile).
-
Calibration Curve: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Analysis: Analyze the synthesized sample under the same HPLC conditions.
-
Purity Determination: The purity of the sample can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
-
Identity Confirmation: The retention time of the sample peak should match that of the standard.
Safety and Handling
2,4,6-Trichloropyrimidine-5-carboxylic acid is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
Hazard Statements:
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[5]
-
Engineering Controls: Use only in a well-ventilated area, preferably a fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).
Conclusion
2,4,6-Trichloropyrimidine-5-carboxylic acid is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its highly functionalized structure allows for a wide range of chemical transformations, enabling the creation of diverse molecular architectures. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its reactivity, potential applications, analytical methods for its characterization, and essential safety information. As research in drug discovery continues to evolve, the utility of such specialized chemical intermediates is expected to grow, making a thorough understanding of their chemistry crucial for the advancement of new therapeutic agents.
References
- U.S. Patent 5,712,394, issued January 27, 1998, for "Process for preparing 2,4,6-trichloropyrimidine".
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. (n.d.). ([Link])
- Udayasri, A., Chandrasekhar, M. M., Naga, B. M. V., Varanasi, G., & Ramakrishna, D. S. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1–9.
- European Patent 0747364A2, issued December 11, 1996, for "Process for the prepar
- Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 25.
- A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applic
-
Discovering the Feasibility of 2,4,5-Trichloropyrimidine in Manufacturing Processes. Ningbo Inno Pharmchem Co., Ltd. (n.d.). ([Link])
-
Separation of 2,4,6-Trichloropyrimidine on Newcrom R1 HPLC column. SIELC Technologies. (n.d.). ([Link])
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2,4,6-Trichloropyrimidine-5-carbaldehyde. Oakwood Chemical. (n.d.). ([Link])
- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carboxamide. Molbank, 2020(3), M1143.
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Oxidation of aldehydes to carboxylic acids. Organic Chemistry Portal. (n.d.). ([Link])
-
Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. (n.d.). ([Link])
-
Oxidation of aldehydes and alcohols to carboxylic acids using NaClO under microwave irradiation or classical heating without a catalyst. ResearchGate. (n.d.). ([Link])
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. (2020). ([Link])
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. (2015). ([Link])
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Semantic Scholar. (n.d.). ([Link])
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